2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride typically involves “Click” chemistry, a method known for its efficiency and selectivity . One common synthetic route includes the reaction of substituted phenyl azide with an alkyne in the presence of copper sulfate pentahydrate and sodium ascorbate in a DMF/water mixture . This reaction is usually carried out at room temperature for 6 to 10 hours . Industrial production methods often involve similar reaction conditions but may include additional steps for purification and scaling up the process.
Chemical Reactions Analysis
2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a catalyst like Pd/C.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include hydrogen, copper sulfate pentahydrate, sodium ascorbate, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. For example, triazole derivatives are known to inhibit carbonic anhydrase-II enzyme by binding to its active site residues . This binding interferes with the enzyme’s function, leading to its inhibitory effects.
Comparison with Similar Compounds
2-(1H-1,2,3-triazol-1-yl)aniline hydrochloride can be compared with other triazole derivatives such as:
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Used in the preparation of pyridazines for disease treatment.
4-(1H-1,2,4-triazol-1-yl)aniline: Known for its cytotoxic activities against cancer cell lines.
The uniqueness of this compound lies in its specific applications in proteomics research and its potential as a carbonic anhydrase-II enzyme inhibitor .
Properties
Molecular Formula |
C8H9ClN4 |
---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
2-(triazol-1-yl)aniline;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-7-3-1-2-4-8(7)12-6-5-10-11-12;/h1-6H,9H2;1H |
InChI Key |
QMMVEVDUUKIUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CN=N2.Cl |
Origin of Product |
United States |
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